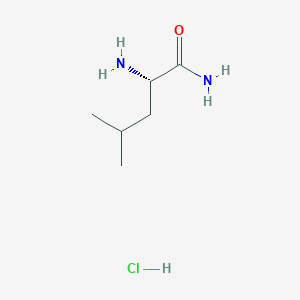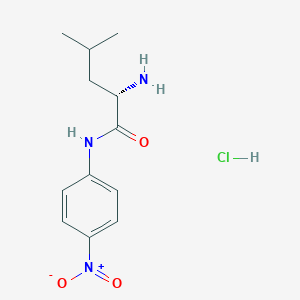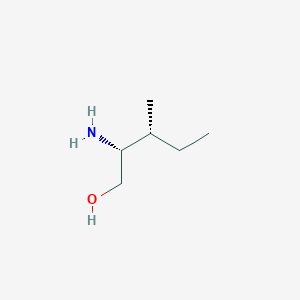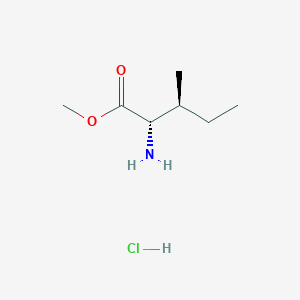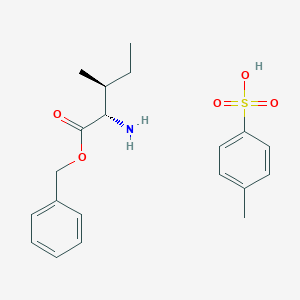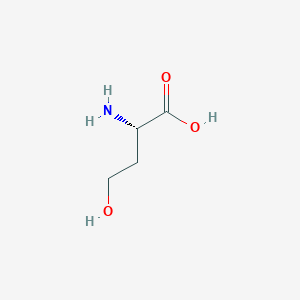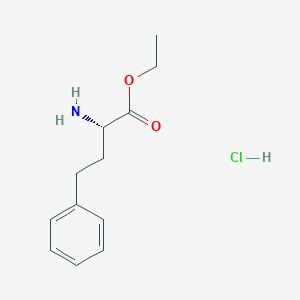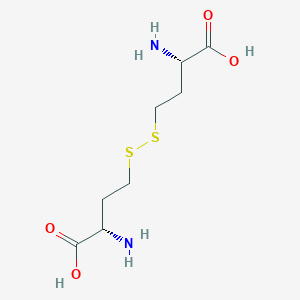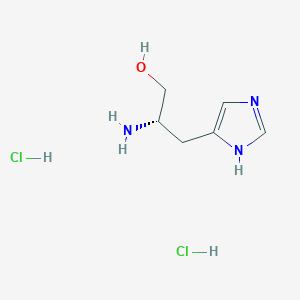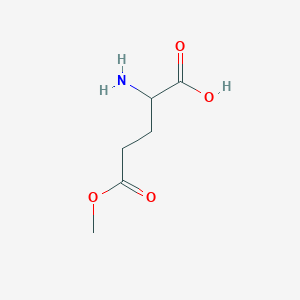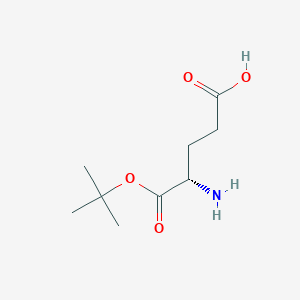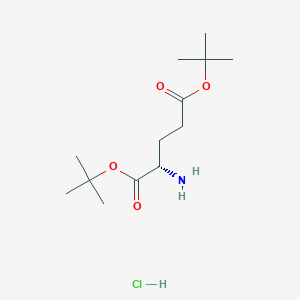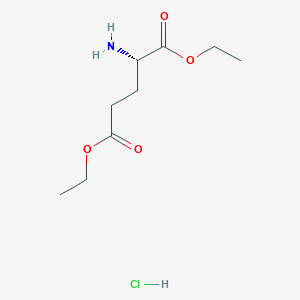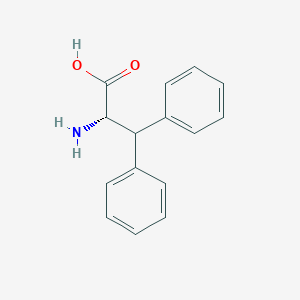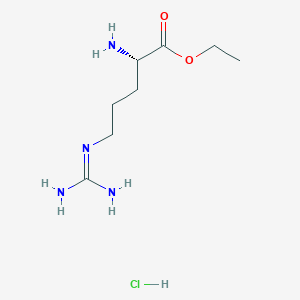
L-Arginine ethyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine ethyl ester dihydrochloride is a chemical compound with the molecular formula C8H19ClN4O2 and a molecular weight of 275.18 g/mol . It is a derivative of the amino acid arginine, where the carboxyl group is esterified with ethanol, and it is commonly used in various scientific research applications .
Mechanism of Action
Target of Action
L-Arginine ethyl ester dihydrochloride is a derivative of the amino acid arginine . It serves as a source of arginine and is used to study intracellular arginine signaling . The primary target of this compound is Nitric Oxide Synthase (NOS), an enzyme responsible for the production of nitric oxide .
Mode of Action
This compound acts as a prodrug . The ethyl ester in the compound is bound to the hydrogen side of the molecule, protecting it from hydrolyzation by the enzyme arginase . This protection lasts until the ester is cleaved by esterase enzymes . Once cleaved, the compound yields arginine and ethanol . As a substrate for NOS, it may increase the production of nitric oxide .
Biochemical Pathways
The compound plays a role in the nitric oxide pathway. Nitric oxide is a crucial biological messenger and plays a vital role in vasodilation . By increasing the production of nitric oxide, this compound can induce vasodilation .
Pharmacokinetics
The ethyl ester in the compound confers lipophilicity to this form of arginine . This allows it to passively penetrate cell membranes, enabling maximum tissue distribution .
Result of Action
The primary result of the action of this compound is the increased production of nitric oxide . This leads to vasodilation, which is the widening of blood vessels . This can have various effects on the body, including improved blood flow and reduced blood pressure.
Action Environment
The stability and efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in a cool, dry place, preferably under inert gas . This is to keep it away from oxidizing agents, which could potentially affect its stability . Furthermore, the compound is soluble in water , which could influence its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
L-Arginine ethyl ester dihydrochloride plays a crucial role in various biochemical reactions. It serves as a substrate for nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a vital signaling molecule involved in vasodilation, neurotransmission, and immune response. By increasing the availability of L-arginine, this compound enhances the production of nitric oxide, thereby influencing these physiological processes .
Additionally, this compound interacts with proteins such as arginase, which converts L-arginine into ornithine and urea. The ethyl ester modification prevents rapid degradation by arginase, ensuring a more prolonged effect. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes the production of nitric oxide, leading to vasodilation and improved blood flow. This effect is particularly beneficial in cardiovascular health, as it helps regulate blood pressure and prevent atherosclerosis .
In immune cells, this compound modulates the production of cytokines and other signaling molecules, enhancing immune response and inflammation control. It also influences gene expression by activating transcription factors involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to L-arginine by esterases. Once converted, L-arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide. Nitric oxide then activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels and promoting vasodilation .
This compound also inhibits arginase, preventing the conversion of L-arginine to ornithine and urea. This inhibition ensures a higher availability of L-arginine for nitric oxide production. Additionally, the compound interacts with various transporters and binding proteins, facilitating its uptake and distribution within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur through hydrolysis by esterases. The sustained release of L-arginine from the ethyl ester form ensures prolonged biological activity. Long-term studies have shown that this compound maintains its effects on cellular function, including nitric oxide production and gene expression, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances nitric oxide production and promotes vasodilation without significant adverse effects. At high doses, it can lead to excessive nitric oxide production, resulting in hypotension and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired physiological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to L-arginine by esterases, which then serves as a substrate for nitric oxide synthase. The compound also interacts with arginase, preventing the conversion of L-arginine to ornithine and urea. This interaction ensures a higher availability of L-arginine for nitric oxide production. Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of various enzymes and transporters .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The ethyl ester modification enhances its lipophilicity, allowing it to passively penetrate cell membranes. Once inside the cell, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This ensures efficient delivery of L-arginine to target tissues and cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with nitric oxide synthase and other enzymes involved in nitric oxide production. It may also be directed to specific compartments or organelles through targeting signals, ensuring its activity and function in the desired cellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine ethyl ester dihydrochloride can be synthesized through the esterification of L-arginine with ethanol. The process involves cooling absolute ethanol to a temperature range of -5°C to 0°C, followed by the dropwise addition of thionyl chloride. The mixture is then stirred at a temperature above the boiling point of ethanol to allow the reaction to proceed .
Industrial Production Methods
In industrial settings, the production of this compound typically involves similar esterification processes, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Arginine ethyl ester dihydrochloride undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Thionyl chloride: Used in the esterification process.
Ethanol: Acts as the alcohol component in the esterification.
Acidic or basic conditions: Required for the hydrolysis of the ester group.
Major Products Formed
L-Arginine: The parent amino acid formed upon hydrolysis.
Ethanol: A byproduct of the hydrolysis reaction.
Scientific Research Applications
L-Arginine ethyl ester dihydrochloride is widely used in scientific research due to its ability to act as a source of arginine. Some of its applications include:
Intracellular arginine signaling: It is used to study the signaling pathways involving arginine within cells.
Nitric oxide production: As a substrate for nitric oxide synthase, it can increase the production of nitric oxide, leading to vasodilation.
Tissue engineering: It supports the proliferation of endothelial cells and preadipocytes, making it useful in tissue engineering applications.
Comparison with Similar Compounds
L-Arginine ethyl ester dihydrochloride can be compared with other similar compounds, such as:
Nα-Octanoyl-L-Arginine ethyl ester: A derivative with an octanoyl group.
Nα-Nonanoyl-L-Arginine ethyl ester: A derivative with a nonanoyl group.
Nα-Myristoyl-L-Arginine ethyl ester: A derivative with a myristoyl group.
These compounds differ in their acyl groups, which can affect their lipophilicity and biological activity. This compound is unique due to its specific esterification with ethanol, which enhances its ability to penetrate cell membranes and participate in intracellular signaling pathways .
Properties
CAS No. |
36589-29-4 |
|---|---|
Molecular Formula |
C8H20Cl2N4O2 |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H |
InChI Key |
RPFXMGGIQREZOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)N.Cl |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Synonyms |
L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


